molecular formula C13H24O2 B11947270 Ethyl 2,3-dimethyl-2-nonenoate CAS No. 52075-11-3

Ethyl 2,3-dimethyl-2-nonenoate

Cat. No.: B11947270
CAS No.: 52075-11-3
M. Wt: 212.33 g/mol
InChI Key: CNCNQZHKLDLKTF-VAWYXSNFSA-N
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Description

Contextual Significance within Organic Chemistry

The significance of ethyl 2,3-dimethyl-2-nonenoate in organic chemistry lies primarily in its structural features. As a tetrasubstituted alkene, it represents a class of compounds that are challenging to synthesize stereoselectively. The development of methods to control the geometry of such highly substituted double bonds is a continuing area of research.

Furthermore, as an α,β-unsaturated ester, the molecule possesses two key reactive sites: the carbon-carbon double bond and the ester functional group. This duality allows for a range of chemical transformations, making it and similar compounds valuable intermediates in the synthesis of more complex molecules.

Scope of Academic Inquiry for Unsaturated Esters

The academic inquiry into unsaturated esters like this compound is broad and multifaceted. Researchers have explored various aspects of these compounds, including:

Synthesis: A primary focus is the development of new and efficient methods for their preparation, particularly with control over the stereochemistry of the double bond. Techniques such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and transition metal-catalyzed cross-coupling reactions are commonly employed.

Reactivity: Studies have investigated the reactivity of the double bond in reactions like hydrogenation, epoxidation, and Diels-Alder cycloadditions. The ester functionality can undergo hydrolysis, transesterification, and reduction.

Natural Occurrence and Biological Activity: Many unsaturated esters are found in nature, contributing to the flavors and aromas of fruits and other plants. For instance, related compounds like ethyl 2-nonenoate have been identified in plant extracts. researchgate.net Some unsaturated esters also exhibit biological activity, making them of interest to medicinal chemists.

Historical Overview of Research Pertaining to Alkenoates

Research into alkenoates, or unsaturated esters, has a rich history intertwined with the development of organic synthesis. Early work focused on understanding their basic reactivity. A significant leap forward came with the development of stereoselective olefination reactions in the mid-20th century, which provided chemists with the tools to construct specific isomers of unsaturated esters.

In recent decades, the advent of transition metal catalysis has revolutionized the synthesis of complex alkenoates. Palladium-catalyzed reactions, for example, have enabled the construction of highly substituted and functionalized unsaturated esters with remarkable precision. The study of long-chain alkenoates in marine sediments has also become a crucial tool in paleoceanography for reconstructing past sea surface temperatures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52075-11-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl (E)-2,3-dimethylnon-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-7-8-9-10-11(3)12(4)13(14)15-6-2/h5-10H2,1-4H3/b12-11+

InChI Key

CNCNQZHKLDLKTF-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC/C(=C(\C)/C(=O)OCC)/C

Canonical SMILES

CCCCCCC(=C(C)C(=O)OCC)C

Origin of Product

United States

Nomenclature and Structural Considerations of Ethyl 2,3 Dimethyl 2 Nonenoate

Systematic IUPAC Nomenclature in Academic Discourse

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. For the compound , the systematic IUPAC name is ethyl 2,3-dimethyl-2-nonenoate .

To deconstruct this name:

nonenoate : This indicates the parent chain is a nine-carbon ester derived from nonenoic acid. The "-oate" suffix signifies an ester functional group.

2-nonenoate : The "2-" locant specifies that the carbon-carbon double bond is located between the second and third carbon atoms of the nonenoate chain.

2,3-dimethyl : This prefix indicates the presence of two methyl (CH₃) groups, one attached to the second carbon and the other to the third carbon of the nonenoate chain.

ethyl : This term, appearing before the parent name, identifies the alkyl group attached to the oxygen atom of the ester functionality.

The molecular formula for this compound is C₁₃H₂₄O₂. uni.lu

IUPAC Nomenclature Breakdown
ComponentSignificance
nonen-Nine-carbon chain with a double bond
-oateEster functional group
2-Position of the double bond
2,3-dimethyl-Two methyl substituents at positions 2 and 3
ethylEthyl group of the ester

Stereochemical Isomerism and Geometric Considerations of the Alkene Moiety

The presence of a double bond in this compound gives rise to the possibility of geometric isomerism. The substitution pattern around the C2=C3 double bond determines whether cis/trans or E/Z nomenclature is appropriate. In this case, since all four substituents on the double bond are different (a methyl group and an ethoxycarbonyl group on C2; a methyl group and a hexyl group on C3), the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either (E) or (Z).

(E)-ethyl 2,3-dimethyl-2-nonenoate : The higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-ethyl 2,3-dimethyl-2-nonenoate : The higher priority groups on each carbon of the double bond are on the same side.

The PubChem database lists the (E)-isomer, suggesting its prevalence or at least its characterization in the chemical literature. uni.lu The stereochemistry significantly influences the molecule's physical properties and its interaction with other molecules.

Geometric Isomers of this compound
IsomerArrangement of High-Priority Groups
(E)Opposite sides of the double bond
(Z)Same side of the double bond

Conformational Analysis and its Implications in Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional shape and the rotational freedom around its single bonds. The conformational analysis of α,β-unsaturated esters is primarily concerned with the rotation around the C2-C(O) single bond, leading to two main planar conformers: the s-cis and s-trans conformations.

s-cis conformation : The double bond and the carbonyl group are on the same side of the single bond connecting them.

s-trans conformation : The double bond and the carbonyl group are on opposite sides of the single bond.

The relative stability of these conformers is influenced by a balance of steric and electronic effects. Generally, the s-trans conformation is favored to minimize steric hindrance between the substituents on the β-carbon and the carbonyl group. However, in tetrasubstituted alkenes like this compound, the steric interactions can be complex.

The reactivity of this compound is characteristic of α,β-unsaturated esters. The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. The steric hindrance provided by the methyl groups at the C2 and C3 positions, as well as the hexyl group at C3, would be expected to influence the rate of such reactions. Sterically hindered esters are known to be more resistant to hydrolysis. arkat-usa.orgresearchgate.net The specific conformation adopted by the molecule will play a role in the accessibility of the electrophilic sites to incoming nucleophiles. For instance, a conformation that shields the β-carbon would decrease the rate of Michael addition.

Conformational and Reactivity Profile
Conformational AspectImplication on Reactivity
s-cis vs. s-trans equilibriumInfluences the orientation of the electrophilic centers.
Steric hindrance from alkyl groupsMay reduce the rate of nucleophilic attack at the carbonyl carbon and the β-carbon.
Electronic delocalizationStabilizes the molecule and activates the β-carbon for Michael addition.

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon framework and the placement of hydrogen atoms, providing an unambiguous structural assignment.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of Ethyl 2,3-dimethyl-2-nonenoate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Based on the structure of this compound, the following table outlines the predicted ¹H NMR spectral data.

Table 1: Predicted ¹H NMR Data for this compound Predicted in a standard deuterated solvent like CDCl₃.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Detail
-OCH₂CH₃~1.25Triplet (t)3HEthyl ester methyl group
-OCH₂CH₃~4.15Quartet (q)2HEthyl ester methylene (B1212753) group
C2-CH₃~1.80Singlet (s) or fine multiplet3HMethyl group on the double bond at C2
C3-CH₃~2.10Singlet (s) or fine multiplet3HMethyl group on the double bond at C3
C4-H₂~2.20Triplet (t)2HMethylene group adjacent to the double bond
C5-H₂, C6-H₂, C7-H₂~1.2-1.4Multiplet (m)6HMethylene groups in the hexyl chain
C8-H₂~1.2-1.4Multiplet (m)2HMethylene group in the hexyl chain
C9-H₃~0.88Triplet (t)3HTerminal methyl group of the nonenyl chain

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. libretexts.orglibretexts.org The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. libretexts.orglibretexts.org For instance, sp²-hybridized carbons of alkenes and carbonyl groups appear at significantly different fields than sp³-hybridized alkyl carbons. libretexts.orglibretexts.org

The predicted ¹³C NMR spectrum for this compound would display 13 distinct signals, corresponding to each carbon atom in its unique chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound Predicted in a standard deuterated solvent like CDCl₃.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C1 (C=O)~168Ester Carbonyl
C2 (=C)~128Alkene
C3 (=C)~140Alkene
C4 (-CH₂-)~35Alkyl
C5 (-CH₂-)~29Alkyl
C6 (-CH₂-)~28Alkyl
C7 (-CH₂-)~31Alkyl
C8 (-CH₂-)~22Alkyl
C9 (-CH₃)~14Alkyl
C2-CH₃~12Alkyl
C3-CH₃~20Alkyl
-OCH₂CH₃~60Alkyl (Ether-linked)
-OCH₂CH₃~14.5Alkyl

To definitively assign the signals from ¹H and ¹³C NMR spectra and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the ethyl protons (-OCH₂ -CH₃ ) and connect the protons along the nonenyl chain from the C4 methylene group to the C9 terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It allows for the unambiguous assignment of a proton signal to the carbon it is attached to. For example, the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~60 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.comsdsu.edu It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The protons of the C2-CH₃ group showing a correlation to the C1 (carbonyl), C2, and C3 carbons.

The protons of the -OCH₂- group correlating to the C1 (carbonyl) carbon and the ethyl group's methyl carbon.

The C4 methylene protons correlating to the C2, C3, and C5 carbons, confirming the attachment of the alkyl chain to the double bond.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample via gas chromatography and then provides mass spectra for each component. diabloanalytical.com It is widely used for identifying volatile and semi-volatile compounds in complex mixtures, such as essential oils and flavor compositions where esters like this compound might be found. researchgate.net

In a GC-MS analysis, the compound would first be separated on a capillary column, and its retention time would be recorded. Upon entering the mass spectrometer, it is ionized (typically by electron ionization), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint."

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z ValueProposed Fragment IonInterpretation
212[C₁₃H₂₄O₂]⁺Molecular Ion (M⁺)
183[M - C₂H₅]⁺Loss of the ethyl radical from the ester
167[M - OCH₂CH₃]⁺Loss of the ethoxy radical
141[C₉H₁₃O]⁺Cleavage at the C3-C4 bond
113[C₇H₁₃O]⁺McLafferty rearrangement fragment

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule, as each unique formula has a distinct exact mass. metabolomexchange.org

For this compound, the molecular formula is C₁₃H₂₄O₂. The calculated monoisotopic mass for this formula is 212.17763 Da. uni.luchemspider.com An HRMS experiment would aim to measure the mass of the molecular ion (or a related adduct like [M+H]⁺ or [M+Na]⁺). uni.lu If the experimentally measured mass matches the calculated mass within a very narrow tolerance (e.g., ± 5 ppm), it provides strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass. For example, a formula of C₁₂H₂₀O₃ has the same nominal mass of 212 but a different exact mass of 212.14124 Da. HRMS can easily distinguish between these two possibilities, making it a crucial tool for confirming the identity of a compound.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) provides critical information for the structural elucidation of this compound by analyzing the fragmentation patterns of the molecular ion. In a typical MS/MS experiment, the parent ion of the compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting spectrum of these fragment ions offers a detailed fingerprint of the molecule's structure.

For this compound, with a molecular formula of C13H24O2, the initial ionization would produce a molecular ion [M]+. uni.lu The fragmentation of this ion is influenced by the presence of the ester functional group and the double bond. Cleavage of the C-O bond of the ester can lead to the formation of characteristic acylium ions. The stability of the resulting carbocations plays a significant role in determining the most abundant fragments observed in the mass spectrum. libretexts.org

The analysis of fragment ions can help to pinpoint the location of the methyl groups and the double bond within the nonene chain. For instance, cleavage at different points along the alkyl chain would produce a series of fragment ions differing by a specific mass, corresponding to the loss of alkyl radicals. The interpretation of these fragmentation pathways provides mechanistic insights into the dissociation process and confirms the structural assignment of this compound.

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+213.18491155.2
[M+Na]+235.16685159.7
[M-H]-211.17035154.7
[M+NH4]+230.21145174.2
[M+K]+251.14079158.8
[M+H-H2O]+195.17489149.9
[M+HCOO]-257.17583174.7
[M+CH3COO]-271.19148191.6
[M+Na-2H]-233.15230154.9
[M]+212.17708158.6
[M]-212.17818158.6

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the ester group and the carbon-carbon double bond.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For an α,β-unsaturated ester like this compound, this band typically appears in the region of 1730-1715 cm⁻¹. orgchemboulder.comspcmc.ac.in This is at a slightly lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the conjugation of the double bond with the carbonyl group. orgchemboulder.comlibretexts.org

Another key feature is the C-O stretching vibrations of the ester group, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Specifically, the C-C(=O)-O stretch is expected to be strong and can be found between 1300-1160 cm⁻¹. udel.edu The stretching vibration of the C=C bond in the α,β-unsaturated system gives rise to a band in the region of 1680-1640 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations of the alkyl groups will be observed below 3000 cm⁻¹. vscht.cz The absence of a broad O-H band around 3300 cm⁻¹ would confirm that the compound is an ester and not a carboxylic acid. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
C=O (α,β-unsaturated ester)Stretch1730-1715 orgchemboulder.comspcmc.ac.in
C=C (alkene)Stretch1680-1640 vscht.cz
C-O (ester)Stretch1300-1000 orgchemboulder.com
C-H (alkane)Stretch< 3000 vscht.cz

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of this compound, allowing for the assessment of its purity and the separation of potential isomers.

Gas chromatography (GC) is a primary technique for analyzing volatile compounds like this compound. restek.com By injecting a sample into a heated column with a specific stationary phase, the components of the mixture are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. google.com

For purity assessment, a single, sharp peak on the chromatogram would indicate a high degree of purity. The presence of additional peaks would suggest impurities, which could be other reaction byproducts or isomers. The separation of geometric (cis/trans) isomers of unsaturated esters is often achievable using highly polar capillary columns. shimadzu.com For instance, biscyanopropyl stationary phases are known to effectively resolve cis and trans isomers of fatty acid methyl esters, with the trans isomers typically eluting before the cis isomers. restek.com Similarly, ionic liquid-based columns have demonstrated excellent separation of geometric isomers of polyunsaturated fatty acid methyl esters. mdpi.com

For highly complex mixtures or for resolving closely related isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. aocs.orgchemistry-matters.com In GC×GC, the effluent from the first column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. chemistry-matters.com This results in a two-dimensional chromatogram with greatly increased peak capacity. chula.ac.th

This technique is particularly useful for separating compounds based on different chemical properties, such as polarity. dlr.deacs.org For a sample containing this compound and its isomers, a GC×GC system could employ a non-polar column in the first dimension and a polar column in the second dimension. This setup would separate the compounds based on their volatility in the first dimension and their polarity in the second, providing a more detailed chemical profile and enabling the separation of co-eluting peaks from a one-dimensional GC analysis. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of esters. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is commonly employed for the separation of esters. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For α,β-unsaturated esters, HPLC can be used to separate isomers and assess purity. nih.gov The choice of the stationary phase, such as a C18 column, and the composition of the mobile phase are critical for achieving optimal separation. nih.govnih.gov For instance, isocratic elution with a suitable solvent system can effectively separate cis and trans isomers of unsaturated fatty acid methyl esters. nih.gov Detection can be achieved using various detectors, including UV-Vis detectors (as the α,β-unsaturated system is a chromophore) or evaporative light scattering detectors (ELSD). researchgate.net HPLC is also a valuable tool for monitoring the progress of reactions that produce these esters and for the preparative separation of the desired product. rsc.org

Chemical Reactivity, Reaction Kinetics, and Mechanistic Studies

Hydrolysis and Transesterification Kinetics of Unsaturated Esters

The hydrolysis and transesterification of esters are fundamental reactions, often catalyzed by acids or bases. For α,β-unsaturated esters like Ethyl 2,3-dimethyl-2-nonenoate, these reactions proceed at the ester carbonyl group.

Hydrolysis: In the presence of water, typically under acidic or alkaline conditions, the ester can be hydrolyzed to yield 2,3-dimethyl-2-nonenoic acid and ethanol (B145695). Alkaline hydrolysis, also known as saponification, is generally an irreversible and second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. mdpi.comresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the structure of the ester. researchgate.net While specific kinetic data for this compound is not extensively documented, the general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of a catalyst to form a new ester and a new alcohol. mdpi.com It is a key reaction in the production of biodiesel from vegetable oils. journeytoforever.orgmatec-conferences.org The reaction is reversible and typically proceeds through a series of consecutive steps, especially when starting from triglycerides. journeytoforever.orgmatec-conferences.org For a simple ester like this compound reacting with an alcohol (e.g., methanol), the reaction would be a single-step equilibrium process. The kinetics are influenced by temperature, catalyst type and concentration, and the molar ratio of alcohol to ester. journeytoforever.org The reaction rate generally increases with temperature. matec-conferences.org

Table 1: Factors Affecting Ester Hydrolysis and Transesterification Kinetics

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides molecules with sufficient activation energy for more effective collisions. matec-conferences.org
Catalyst Conc. IncreasesA higher concentration of acid or base catalyst accelerates the reaction. journeytoforever.org
Reactant Ratio VariesA large excess of one reactant (e.g., alcohol in transesterification) can shift the equilibrium towards the products.
Mixing IncreasesIn heterogeneous systems, improved mixing enhances mass transfer between phases, increasing the reaction rate. journeytoforever.org

Oxidation and Degradation Pathways

Once in the atmosphere, α,β-unsaturated esters are primarily removed through reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). rsc.org The dominant process during the daytime is oxidation initiated by OH radicals. copernicus.org

The reaction with OH radicals is expected to proceed mainly via addition to the C=C double bond, which is the most likely reaction pathway for unsaturated compounds. This addition leads to the formation of a substituted alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of various oxygenated products, including smaller carbonyl compounds and organic nitrates.

While specific rate coefficients for this compound are not available, data for similar α,β-unsaturated ketones and esters provide an indication of its atmospheric lifetime. copernicus.orgresearchgate.net The reactivity is influenced by the degree and nature of substitution on the double bond.

Table 2: Rate Coefficients for the Reaction of OH Radicals with Selected α,β-Unsaturated Carbonyls

CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (approx.)
3-Methyl-3-penten-2-one(6.5 ± 1.2) × 10⁻¹¹~4.2 hours
4-Methyl-3-penten-2-one(8.1 ± 1.3) × 10⁻¹¹~3.4 hours
Methyl Pivalate(1.3 ± 0.2) × 10⁻¹²~9 days

Note: Lifetimes are calculated assuming a global average OH concentration of 1.13 x 10⁶ molecules cm⁻³. Data from Illmann et al. (2021) and Mapelli et al. (2023). researchgate.netcopernicus.org

The thermal degradation of esters, in the absence of oxygen (pyrolysis), typically proceeds through a unimolecular elimination reaction involving a cyclic transition state, provided there is a β-hydrogen atom in the alcohol portion of the ester. dtic.mil This process, known as an ester pyrolysis or a cis-elimination, results in the formation of an alkene and a carboxylic acid.

Autoxidation is the slow oxidation of organic compounds by atmospheric oxygen at ambient temperatures. wikipedia.org For olefinic esters like this compound, this process is a free-radical chain reaction that leads to the formation of hydroperoxides and other oxygenated products. wikipedia.orgresearchgate.net The mechanism involves three main stages:

Initiation: Formation of initial free radicals, often facilitated by light, heat, or the presence of metal catalysts.

Propagation: A radical abstracts a hydrogen atom from an allylic position (a carbon atom adjacent to the double bond) to form an allylic radical. This radical then reacts with O₂ to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another molecule of the ester, propagating the chain reaction and forming a hydroperoxide (ROOH).

Termination: The reaction is terminated by the combination of two radicals.

Unsaturated compounds are particularly susceptible to autoxidation. wikipedia.org This process is responsible for the rancidity of fats and oils and the drying of oil-based paints. wikipedia.org

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The conjugated system in this compound allows for both electrophilic and nucleophilic additions to the alkene moiety, though the latter is more characteristic for this class of compounds.

Electrophilic Addition: While the double bond in α,β-unsaturated esters is electron-deficient compared to a simple alkene, it can still undergo electrophilic addition reactions, although they may be slower. For example, halogenation with reagents like bromine (Br₂) can occur. However, the reactivity is reduced due to the deactivating effect of the conjugated carbonyl group.

Isomerization and Rearrangement Processes

The structure of this compound can undergo various isomerization and rearrangement reactions, often under specific conditions such as catalysis or irradiation.

Positional Isomerization: A common reaction for α,β-unsaturated esters is the isomerization to the corresponding β,γ-unsaturated isomer. acs.org This deconjugation can be achieved photochemically. acs.org The process can involve the formation of a transient photoenol which is then protonated to yield the less thermodynamically stable β,γ-unsaturated ester. acs.org Base-catalyzed methods can also promote the migration of the double bond.

Geometric (E/Z) Isomerization: The double bond in this compound can exist as either the E or Z isomer. Interconversion between these isomers can be induced by UV light or through catalysis. researchgate.net This process often proceeds through a radical or ionic intermediate that allows for rotation around the C=C bond.

Rearrangement Reactions: Certain rearrangements are characteristic of related structures. For instance, the Meyer-Schuster rearrangement describes the conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net While not a direct rearrangement of this compound, it represents a synthetic route to this class of compounds that involves a significant structural reorganization.

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

As of the current body of scientific literature, specific computational chemistry and quantum mechanical studies focusing exclusively on the reaction mechanisms of this compound are not available. While computational methods such as Density Functional Theory (DFT) and other quantum mechanical calculations are powerful tools for elucidating reaction pathways, transition states, and kinetic parameters for a wide variety of organic molecules, published research has not yet been directed towards this particular compound.

Theoretical investigations into the reactivity of structurally related unsaturated esters or other alkyl nonenoates could potentially offer analogous insights. However, without direct studies on this compound, any discussion of its reaction mechanisms from a computational standpoint would be speculative.

Future computational studies on this compound could provide valuable data on its electronic structure, potential energy surfaces for various reactions, and the thermodynamic and kinetic parameters governing its transformations. Such research would be instrumental in understanding its stability, reactivity, and the precise mechanisms of its formation and degradation.

Biochemical Transformations and Biological Contexts

Metabolic Pathways of Related Esters in Biological Systems

The metabolism of esters like Ethyl 2,3-dimethyl-2-nonenoate is primarily initiated by hydrolytic cleavage, followed by the entry of the resulting alcohol and carboxylic acid components into various metabolic pathways.

In biological systems, the primary step in the metabolism of esters is their hydrolysis into a carboxylic acid and an alcohol, a reaction catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). thieme-connect.denih.gov These enzymes are widely distributed in animals, plants, and microorganisms. researchgate.net

The fundamental reaction is as follows: Ester + H₂O ⇌ Carboxylic Acid + Alcohol

Esterases and lipases, which often belong to the α/β-hydrolase superfamily, catalyze this reaction through a common mechanism involving a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate). nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate. This is followed by the release of the alcohol moiety and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme. thieme-connect.de

While both enzyme classes catalyze ester hydrolysis, they exhibit different substrate preferences. researchgate.net

Esterases preferentially act on water-soluble esters with shorter acyl chains (generally fewer than 10 carbon atoms). nih.gov

Lipases are specialized for hydrolyzing water-insoluble esters, such as those with long-chain fatty acids. A key characteristic of many lipases is interfacial activation, where their full catalytic activity is achieved only at the interface between an aqueous and a lipid phase. nih.govresearchgate.net

Given its C11 backbone (nonenoate) and ethyl group, this compound could potentially be hydrolyzed by both esterases and lipases, with the specific enzyme involved depending on the biological context and the enzyme's substrate specificity. researchgate.net The enzymatic hydrolysis of this compound would yield 2,3-dimethyl-2-nonenoic acid and ethanol (B145695).

Table 1: Comparison of Esterases and Lipases

FeatureEsterases (EC 3.1.1.1)Lipases (EC 3.1.1.3)
Primary Substrate Water-soluble esters with short-chain fatty acids (2]).[Water-insoluble esters with long-chain fatty acids (≥C10). nih.gov
Catalytic Site Typically a Ser-His-Asp/Glu catalytic triad. nih.govTypically a Ser-His-Asp/Glu catalytic triad, often covered by a 'lid'. nih.gov
Kinetics Generally follow Michaelis-Menten kinetics in aqueous solution. thieme-connect.deExhibit interfacial activation; activity increases at a lipid-water interface. nih.govresearchgate.net
Cofactors Generally do not require cofactors. thieme-connect.deGenerally do not require cofactors. thieme-connect.de

Following hydrolysis, the resulting products, ethanol and 2,3-dimethyl-2-nonenoic acid , enter distinct metabolic pathways.

Metabolism of Ethanol: Ethanol is primarily metabolized in the liver. The main pathway involves its oxidation to acetaldehyde (B116499) by alcohol dehydrogenase (ADH). nih.govconicet.gov.ar Acetaldehyde, a toxic compound, is then rapidly oxidized to acetate (B1210297) by aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2. researchgate.net Acetate can then be converted to acetyl-CoA, which enters the citric acid cycle for energy production or is used in various biosynthetic processes, such as fatty acid synthesis. researchgate.net

Metabolism of 2,3-dimethyl-2-nonenoic acid: The metabolic fate of 2,3-dimethyl-2-nonenoic acid is less characterized. However, based on the metabolism of other unsaturated fatty acids, it is expected to be processed through pathways like β-oxidation. The presence of methyl groups and a double bond at the C2 and C3 positions would require specific enzymatic steps for its degradation. For instance, the metabolism of 4-hydroxy-2-nonenal (4-HNE), another unsaturated C9 aldehyde, involves oxidation to 4-hydroxy-2-nonenoic acid (4-HNA) by aldehyde dehydrogenases. nih.govresearchgate.net Similarly, biotransformation studies have shown that oleic acid can be converted by engineered microorganisms into various C9 chemicals, including n-nonanoic acid and 1,9-nonanedioic acid (azelaic acid), demonstrating pathways for the breakdown and functionalization of fatty acid chains. nih.gov

Role as Biochemical Signals and Semiochemicals in Ecological Interactions

Esters are a significant class of volatile organic compounds (VOCs) that act as signals in a wide range of ecological interactions, including pollination, herbivory, and communication between microorganisms. While specific research on this compound as a semiochemical is limited, the properties of related esters provide a strong basis for its potential role.

Semiochemicals, including many volatile esters, are detected by specialized chemoreceptors located in the olfactory systems of organisms, such as the antennae of insects. pherobase.compherobase.com The interaction between a volatile molecule and a receptor is highly specific, relying on molecular recognition. This process is governed by the molecule's size, shape, polarity, and the presence of specific functional groups.

For an ester like this compound, key structural features for receptor binding would include:

The ester functional group, which can participate in hydrogen bonding.

The specific positions of the double bond and the methyl groups, which create a unique three-dimensional shape that must fit into the binding pocket of a specific olfactory receptor protein.

Upon binding, the receptor protein undergoes a conformational change, triggering a signal transduction cascade that results in the generation of a nerve impulse, ultimately leading to a behavioral or physiological response in the organism.

The biosynthesis of ethyl esters is well-documented in various organisms, particularly in yeast such as Saccharomyces cerevisiae, where they are key contributors to the aroma of fermented beverages. nih.gov The primary pathway for the formation of medium-chain fatty acid ethyl esters is the enzymatic condensation of an activated fatty acid (in the form of acyl-CoA) and ethanol. nih.govresearchgate.net

This reaction is catalyzed by enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases), such as Eeb1 and Eht1 in yeast. nih.gov

The likely biosynthetic pathway for this compound would involve:

Formation of the Acyl-CoA Precursor: Biosynthesis of the 2,3-dimethyl-2-nonenoyl-CoA moiety. This would likely derive from fatty acid synthesis pathways, with additional enzymatic steps for the introduction of the methyl groups and the double bond.

Condensation with Ethanol: The 2,3-dimethyl-2-nonenoyl-CoA is condensed with ethanol, which is readily available in fermentative organisms, to form this compound. This reaction is catalyzed by an ester synthase or AEATase. nih.gov

The rate of synthesis is dependent on the availability of both substrates (the specific acyl-CoA and ethanol) and the activity of the synthesizing enzymes. nih.gov

Detection in Biological Samples and Metabolomic Profiling

The detection and quantification of volatile and semi-volatile compounds like this compound in complex biological matrices is a key aspect of metabolomics. While this specific compound is not frequently reported, isomers and related nonenoate esters have been identified in various studies. metabolomexchange.orghmdb.ca

The primary analytical technique for such compounds is gas chromatography coupled with mass spectrometry (GC-MS). mdpi.com For enhanced separation and identification, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is often employed. mdpi.com

The general workflow for detection involves:

Sample Preparation: Extraction of volatile and semi-volatile compounds from the biological sample (e.g., plasma, tissue, cell culture) using methods like solid-phase microextraction (SPME) or liquid-liquid extraction. mdpi.com

Chromatographic Separation: The extracted compounds are separated based on their boiling points and polarity using a GC column. In GC×GC, a second column with a different stationary phase provides an additional dimension of separation, allowing for the resolution of co-eluting compounds. mdpi.com

Mass Spectrometry Detection: As compounds elute from the column, they are ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, producing a mass spectrum that serves as a chemical fingerprint for identification.

Compound Identification: The experimental mass spectrum is compared against spectral libraries (e.g., NIST, Wiley) or authenticated standards to confirm the compound's identity. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental formula.

For this compound (C₁₃H₂₄O₂), predicted mass spectrometry data can aid in its identification in metabolomic datasets. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 213.18491155.2
[M+Na]⁺ 235.16685159.7
[M-H]⁻ 211.17035154.7
[M+NH₄]⁺ 230.21145174.2
Data sourced from PubChem. uni.lu

Analytical Methodologies for Detection in Biological Matrices

Detecting a semi-volatile compound like this compound in complex biological matrices such as blood, urine, or tissue extracts requires sophisticated analytical techniques to isolate and identify the molecule amidst a multitude of interfering substances. mdpi.com The low concentrations expected for such a compound necessitate a preconcentration step prior to analysis. nih.gov

Sample Preparation: Initial sample preparation is critical for removing interferences and concentrating the analyte. For volatile organic compounds (VOCs) and semi-VOCs, Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free technique. nih.govwiley.com In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above the biological sample, where volatile compounds accumulate. The fiber adsorbs the analytes, which are then thermally desorbed into the analytical instrument. wiley.com Alternatively, traditional liquid-liquid extraction using a non-polar solvent like n-hexane can be employed to isolate lipophilic compounds from aqueous matrices. centroames.it

Chromatographic Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. researchgate.net The sample is vaporized and separated based on boiling point and polarity in a long capillary column before being fragmented and detected by a mass spectrometer. bohrium.com For fatty acids and related compounds, derivatization is often used to create more volatile and less polar esters (e.g., fatty acid methyl esters, FAMEs); however, as this compound is already an ester, it may be analyzed directly. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful complementary technique, particularly for compounds that are less volatile or thermally fragile. thermofisher.com Reversed-phase liquid chromatography (RPLC) is suitable for separating non-polar to moderately polar metabolites. thermofisher.com LC is often coupled to high-resolution mass spectrometry (HRAMS) systems, which can provide highly accurate mass measurements crucial for identification. thermofisher.com A key advantage of LC-MS is that it typically does not require derivatization. thermofisher.com

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
PrincipleSeparation of volatile compounds in the gas phase followed by mass-based detection. bohrium.comSeparation of compounds in the liquid phase followed by mass-based detection. thermofisher.com
Sample PrepHeadspace SPME or liquid-liquid extraction. Derivatization may not be required. nih.govresearchgate.netLiquid-liquid or solid-phase extraction. Derivatization is generally not needed. thermofisher.com
IonizationTypically Electron Ionization (EI), causing extensive fragmentation. nih.govElectrospray Ionization (ESI) or APCI, typically soft ionization preserving the molecular ion. thermofisher.com
AdvantagesExcellent separation for volatile compounds; extensive, standardized spectral libraries (e.g., NIST) for identification. thermofisher.comSuitable for a broader range of compounds, including less volatile ones; soft ionization simplifies molecular formula determination. thermofisher.com
Typical ColumnNon-polar or mid-polarity capillary column (e.g., DB-5ms). nih.govReversed-phase C18 column. uab.edu

Identification within Complex Biological Metabolomes

Untargeted metabolomics experiments survey all detectable small molecules in a biological sample, generating data on thousands of metabolic features. nih.gov Identifying a specific, and potentially unknown or rare, compound like this compound within this data is a significant challenge. creative-proteomics.comnovelgenetech.com The process follows a standardized, multi-step workflow.

Feature Detection and Mass Determination : The first step involves detecting a unique analytical signal, defined by its mass-to-charge ratio (m/z) and chromatographic retention time. uab.edunovelgenetech.com High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, are essential as they can measure the mass of the ion with high accuracy (typically <5 ppm error). thermofisher.comuab.edu This allows for the calculation of a highly probable elemental formula. For this compound (C₁₃H₂₄O₂), the expected monoisotopic mass is 212.17763 Da. uni.luchemspider.com

Database Searching : The accurate mass and predicted formula are used to search metabolomics and chemical databases like PubChem, METLIN, the Human Metabolome Database (HMDB), and ChemSpider. thermofisher.comnih.gov While a search for this specific compound would yield hits in chemical structure databases, its absence in biological databases would suggest it is not a commonly observed metabolite.

Structural Confirmation with Tandem MS (MS/MS) : To confirm the structure, the specific ion corresponding to the compound is isolated in the mass spectrometer and fragmented into smaller product ions. This process, known as tandem mass spectrometry (MS/MS), generates a fragmentation spectrum that serves as a structural fingerprint. uab.edunih.gov This experimental spectrum is then compared to spectra in MS/MS libraries or to in silico fragmentation patterns predicted from candidate structures. nih.gov The confident identification of an unknown compound (Metabolomics Standards Initiative level 1) requires matching the retention time and mass spectra to an authentic chemical standard analyzed under identical conditions. creative-proteomics.comnovelgenetech.com

Modern analytical platforms can also measure an ion's collision cross-section (CCS) using ion mobility spectrometry. This value, which relates to the ion's size and shape, provides an additional, orthogonal data point to increase identification confidence. nih.gov

Predicted Mass Spectrometry Data for this compound (C₁₃H₂₄O₂)
Adduct IonPredicted m/zPredicted Collision Cross Section (CCS, Ų)
[M+H]⁺213.18491155.2
[M+Na]⁺235.16685159.7
[M+NH₄]⁺230.21145174.2
[M-H]⁻211.17035154.7
uni.lu

Research Applications in Specific Academic Domains

Contributions to Flavor Chemistry Research

In the field of flavor chemistry, research has centered on understanding the sensory properties of compounds like ethyl 2,3-dimethyl-2-nonenoate and their interactions within complex food systems.

Unsaturated esters are a significant class of compounds that contribute to the aroma profiles of various foods and beverages. Research into the odor-active properties of these esters helps in identifying key contributors to specific flavors. Techniques such as Gas Chromatography-Olfactometry (GC-O) are employed to separate volatile compounds and assess their individual odor characteristics. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the investigation of similar unsaturated esters, like methyl 3-nonenoate, reveals common odor descriptors such as fresh, fruity, and green with cucumber undertones. thegoodscentscompany.comthegoodscentscompany.com This type of research is crucial for the flavor industry in creating and modulating specific flavor profiles.

The perception of flavor is a complex process that involves the release of volatile compounds from a food matrix and their interaction with olfactory receptors in the nasal cavity. wur.nl The physicochemical properties of a flavor compound, such as its hydrophobicity, influence its interaction with food components like proteins and fats. wur.nlresearchgate.net These interactions can affect the release of the flavor compound and, consequently, its perceived intensity. researchgate.neteuropa.eu For instance, hydrophobic flavor compounds can be bound by proteins or retained in fat, which can either reduce or modify their release and perception. researchgate.net The structure of the food matrix itself also plays a significant role by potentially entrapping aroma molecules and affecting their diffusion. europa.eu Understanding these molecular-level interactions is key to predicting and controlling flavor perception in food products.

Advancements in Fragrance Chemistry Research

The structural features of this compound are also of interest to fragrance chemists who study the relationship between molecular structure and odor.

The study of structure-odor relationships (SOR) aims to correlate the chemical structure of a molecule with its perceived odor. perfumerflavorist.com For alkyl esters, factors such as the length and branching of the carbon chain, and the position of double bonds, can significantly influence the resulting scent. While specific SOR studies on this compound were not found, the principles of SOR suggest that its specific arrangement of methyl groups and the double bond at the 2-position are key determinants of its olfactory properties. The volatility of a fragrance molecule, which is related to its molecular mass, is also a critical factor in its perception. wordpress.com

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). googleapis.com Recent advancements have begun to unravel the three-dimensional structures of odorant-bound ORs, providing insight into the molecular-level interactions that lead to odor perception. nih.gov While specific studies on the binding of this compound to olfactory receptors are not available in the provided search results, research on other odorants demonstrates the importance of these interactions. For example, studies with the Mediterranean fruit fly have investigated the binding affinity of various compounds to specific odorant binding proteins (OBPs), which are thought to transport odorants to the receptors. nih.govresearchgate.net Such research is fundamental to understanding the initial steps of the olfactory signaling cascade.

Role as a Model Compound in Fundamental Chemical Studies

This compound serves as a valuable model compound for investigating fundamental chemical principles, particularly in the fields of combustion and atmospheric science. Its structure, which includes an ethyl ester group, a carbon-carbon double bond, and a nine-carbon chain, allows researchers to study the influence of these specific functional groups on chemical reactivity and degradation pathways.

Studies in Combustion Chemistry and Fuel Oxidation

The combustion and oxidation characteristics of this compound are of interest in the context of alternative and renewable fuels. As an unsaturated fatty acid ester, its behavior provides insights into the performance of biodiesel, which is largely composed of such molecules. Research on structurally similar esters helps to model its likely combustion properties.

The presence of the ethyl group, as opposed to a methyl group, also introduces specific reaction pathways. Ethyl esters can undergo a six-centered ring elimination reaction to produce ethylene (B1197577) and a corresponding carboxylic acid, a pathway not available to methyl esters. researchgate.netresearchgate.net This unimolecular decomposition can make ethyl esters more reactive than their methyl ester counterparts under certain conditions. researchgate.net The oxidation of n-heptane, a common diesel surrogate, has been extensively studied to understand low-temperature combustion, providing a baseline for the more complex chemistry of functionalized long-chain molecules like this compound. uidaho.edu

Table 1: Comparative Combustion Characteristics of Related Esters

Fuel Compound Key Structural Feature Observed Combustion Behavior Reference
Methyl 3-nonenoate Unsaturated (C=C at pos. 3) Lower reactivity, suppressed low-temperature heat release. uidaho.edu
Ethyl oct-2-enoate Unsaturated (C=C at pos. 2) Longer ignition delay, higher peak heat release rate vs. saturated analog. rsc.org
Ethyl dec-2-enoate Unsaturated (C=C at pos. 2) Longer ignition delay, higher peak heat release rate vs. saturated analog. rsc.org

Investigations in Atmospheric Chemistry and Environmental Fate

As a volatile organic compound (VOC), the environmental fate of this compound is determined by its transport and degradation in various environmental compartments. While specific studies on this compound are limited, its potential environmental impact can be inferred from its chemical properties and data on similar substances.

The primary route of atmospheric degradation for compounds of this type is reaction with photochemically generated hydroxyl (OH) radicals. The presence of a carbon-carbon double bond makes it particularly susceptible to rapid oxidation in the atmosphere. The GHS (Globally Harmonized System) classification for this compound, based on notifications to the ECHA C&L Inventory, indicates it may cause long-lasting harmful effects to aquatic life. nih.gov This suggests that if it enters waterways, it could persist and pose a risk to aquatic ecosystems.

However, its use as a fragrance ingredient in certain consumer products, such as antimicrobial formulations for indoor use, anticipates minimal environmental exposure as it is primarily released indoors. regulations.gov For such applications, its environmental fate and ecological effects are expected to be minimal. regulations.gov

Development of Chemical Probes and Precursors in Organic Synthesis

The functional groups within this compound make it a potentially useful building block or precursor in multi-step organic synthesis.

Its core structure is that of an α,β-unsaturated ester, which is a versatile functional group in synthetic chemistry. This moiety can act as a Michael acceptor, allowing for conjugate addition reactions to form new carbon-carbon or carbon-heteroatom bonds at the 3-position. This reactivity is fundamental to constructing more complex molecular architectures.

Furthermore, the ester and the double bond can be transformed into a variety of other functional groups. For example, the double bond can be hydrogenated to yield the corresponding saturated ester, ethyl 2,3-dimethylnonanoate. This transformation is demonstrated in a related synthesis where the internal double bond of ethyl 8-oxo-3-nonenoate was selectively hydrogenated using a palladium on carbon catalyst. oup.com The ester group itself can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to produce ketones or tertiary alcohols.

While not widely documented as a specific chemical probe, its structural features are found in various natural products and biologically active molecules. For instance, various unsaturated esters are recognized as insect pheromones or components of flavor and fragrance profiles. scielo.brthegoodscentscompany.comthegoodscentscompany.com The synthesis of complex molecules sometimes involves the creation or modification of α,β-unsaturated ester intermediates, underscoring the potential of compounds like this compound as precursors in the synthesis of specialty chemicals. oup.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 2-nonenoate
Methyl 3-nonenoate
Ethyl oct-2-enoate
Ethyl dec-2-enoate
Ethyl propanoate
Ethylene
Carboxylic acid
n-Heptane
Ethyl 8-oxo-3-nonenoate
Ethyl 2,3-dimethylnonanoate
Palladium
Methyl butanoate
Ethyl (E)-2-octenoate

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of stereodefined trisubstituted alkenes like Ethyl 2,3-dimethyl-2-nonenoate remains a significant challenge in organic chemistry. Traditional methods, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions, often suffer from poor stereoselectivity, harsh reaction conditions, and the generation of stoichiometric byproducts, leading to low atom economy and high E-factors (Environmental Factors).

Future research must prioritize the development of catalytic and sustainable synthetic strategies. Key areas of focus include:

Transition-Metal Catalysis: Exploring novel catalytic systems for cross-coupling reactions that can construct the C2-C3 bond with high stereocontrol. For instance, advancements in nickel- or palladium-catalyzed stereoconvergent reactions could allow for the use of a mixture of stereoisomeric precursors to yield a single desired isomer of the final product.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, often with high enantioselectivity. Chiral amine or phosphine (B1218219) catalysts could be developed for conjugate addition reactions to build the core structure, setting the C3 stereocenter with precision.

Biocatalysis: Engineering enzymes, such as ene-reductases or lipases, could provide highly selective and environmentally benign routes. An engineered ene-reductase could selectively reduce a precursor alkyne to the desired (E)- or (Z)-alkene, while a lipase (B570770) could perform a kinetic resolution to isolate a specific enantiomer.

Atom-Economical Reactions: Designing synthetic pathways based on C-H activation or direct functionalization would minimize waste by avoiding the pre-functionalization of starting materials. For example, a direct catalytic dehydrogenative coupling between a simpler ester and an alkene could represent a highly efficient future strategy.

The table below compares a traditional HWE approach with a hypothetical, sustainable biocatalytic route.

Table 1: Comparison of Synthetic Route Philosophies for this compound
MetricTraditional Route (e.g., HWE)Future Sustainable Route (e.g., Biocatalysis)
Key Reagents Phosphonate (B1237965) ester, strong base (e.g., NaH), ketoneEngineered enzyme (e.g., ene-reductase), simple precursors, buffer
Stereoselectivity Often low to moderate; yields mixtures of E/Z isomersPotentially very high (>99% ee or de); tunable via enzyme engineering
Atom Economy Low; stoichiometric phosphonate byproduct is generatedHigh; minimal byproducts
Reaction Conditions Often requires anhydrous solvents, cryogenic temperatures, or strong basesAqueous media, ambient temperature and pressure
Environmental Impact (E-Factor) High (significant solvent and reagent waste)Low (biodegradable catalyst, aqueous solvent)

In-depth Studies of Stereoisomeric Impact on Biological Activity

This compound possesses two elements of stereoisomerism: a C2=C3 double bond, which can exist in (E) or (Z) geometry, and a chiral center at the C3 position, which can be (R) or (S). This results in four distinct stereoisomers: (2E, 3R), (2E, 3S), (2Z, 3R), and (2Z, 3S). In biological systems, particularly in pheromonal communication, stereochemistry is paramount. Often, only one specific isomer is active, while others may be inactive or even inhibitory.

While this compound has been identified as a queen pheromone component in ants like Myrmica rubra, a comprehensive understanding of how each individual stereoisomer contributes to the biological signal is lacking. Future research should focus on:

Stereoselective Synthesis: The development of robust synthetic routes (as discussed in 8.1) is a prerequisite to obtaining each of the four isomers in high purity.

Electrophysiological Assays: Using techniques like Electroantennography (EAG) and Single-Sensillum Recording (SSR) to test the neural response of insect antennae to each pure stereoisomer. This would quantify which isomer(s) are detected and the relative sensitivity of the olfactory system to each.

Behavioral Bioassays: Conducting carefully controlled laboratory and field experiments to determine the behavioral role of each isomer. This involves testing whether a specific isomer elicits a complete behavioral response (e.g., worker attraction, retinue formation) or if a precise blend of isomers is required.

Table 2: Hypothetical Research Framework for Stereoisomer-Specific Biological Activity
StereoisomerHypothesized RoleKey Experimental QuestionPrimary Assay
(2E, 3R)-isomer Primary active componentDoes this isomer alone elicit the full retinue behavior?Behavioral assay
(2E, 3S)-isomer Synergist or inactiveDoes it enhance the activity of the primary component?EAG and behavioral assay
(2Z, 3R)-isomer Antagonist/InhibitorDoes its presence reduce or block the response to the active isomer?Competitive binding/behavioral assay
(2Z, 3S)-isomer Inactive backgroundIs it detected by the antennal receptors at all?EAG/SSR

Integration of Omics Technologies for Comprehensive Biological Understanding

To move beyond simple stimulus-response studies, understanding the full physiological impact of this compound requires a systems-level approach. The integration of "omics" technologies can reveal the downstream molecular cascades initiated by pheromone perception.

Transcriptomics (RNA-Seq): By exposing target organisms (e.g., worker ants) to the active isomer and sequencing the messenger RNA in relevant tissues (e.g., antennae, brain), researchers can identify all genes that are up- or down-regulated. This can uncover novel receptor proteins, signaling pathway components, and neuro-modulatory genes involved in the pheromonal response.

Proteomics: Using mass spectrometry-based proteomics, one can identify changes in protein expression and post-translational modifications following exposure. This provides a direct link between gene expression and functional cellular machinery, potentially identifying the specific olfactory binding proteins (OBPs) and chemosensory proteins (CSPs) that transport the pheromone to its receptor.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. It can reveal how pheromone perception alters an organism's metabolic state, potentially affecting energy pathways or the synthesis of other signaling molecules.

These multi-omics datasets can be integrated to build a comprehensive model of how a single chemical signal is perceived, processed, and transduced into a complex physiological and behavioral response.

Computational Design of Novel Derivatives with Targeted Reactivity or Selectivity

Computational chemistry provides powerful predictive tools for designing novel molecules based on the this compound scaffold. By understanding its structure-activity relationship (SAR) at a molecular level, researchers can rationally design analogs with enhanced or modified properties.

Molecular Docking and Dynamics: If the pheromone receptor protein can be identified (e.g., through transcriptomics) and its structure modeled or solved, molecular docking simulations can predict how this compound and its analogs bind. Molecular Dynamics (MD) simulations can then model the stability of the ligand-receptor complex over time, providing insights into binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, a QSAR model can be built. This model mathematically correlates structural features (e.g., chain length, substituent type, electronic properties) with biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds.

Designing Novel Agonists and Antagonists: Computational tools can guide the design of molecules that either mimic the natural pheromone with greater potency (super-agonists) or block the receptor without activating it (antagonists). Such compounds would be invaluable tools for research and could have practical applications in pest management by disrupting insect communication.

Table 3: Framework for Computational Design of Novel Derivatives
Modification TargetStructural Change ExampleComputational MethodPredicted Outcome
Alkyl Chain (C4-C9) Vary chain length (e.g., octenoate, decenoate)QSAR, Molecular DockingOptimize hydrophobic interactions in binding pocket
Ester Group Replace ethyl with methyl, propyl, or isosteres (e.g., amide)DFT, Molecular DockingModulate polarity, hydrogen bonding potential, and hydrolytic stability
Methyl Substituents Replace C3-methyl with ethyl or CF3 groupMD Simulations, DFTAlter steric fit and electronic profile to fine-tune receptor binding

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The detection and accurate quantification of this compound in complex biological matrices (e.g., insect glands, air samples) present a major analytical challenge. The compound is often present at picogram or femtogram levels, and its biological activity is dependent on its specific stereoisomeric form.

Future research will rely on pushing the boundaries of analytical chemistry:

Multidimensional Gas Chromatography (GCxGC-TOFMS): This powerful technique provides significantly enhanced chromatographic resolution compared to standard one-dimensional GC. GCxGC can separate isomers that co-elute on a standard column and, when coupled with a Time-of-Flight Mass Spectrometer (TOFMS), provides the high-speed data acquisition necessary to construct detailed 2D chromatograms and obtain clean mass spectra for confident identification.

Chiral Chromatography: The separation of enantiomers ((3R) vs. (3S)) requires a chiral stationary phase. Developing new, more robust chiral GC columns specifically tailored for separating volatile compounds like unsaturated esters is a critical research area. This is the only definitive way to determine the enantiomeric ratio of the compound in a natural sample.

Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are essential for pre-concentrating the analyte from air or solvent extracts, increasing the signal-to-noise ratio to enable detection at ultra-trace levels. Future work will involve developing new fiber coatings and sorbents with higher selectivity for this class of compounds.

The combination of these techniques will be necessary to definitively answer questions about the precise isomeric blend produced by an organism and the exact composition of the active pheromonal plume in the environment.

Q & A

Q. Which analytical methods assess the environmental impact of this compound in ecological systems?

  • Methodological Answer : Gas Chromatography (GC) with electron capture detectors quantifies environmental persistence. Toxicity assays (e.g., zebrafish models) evaluate bioaccumulation, referencing protocols from pharmacological studies . Life Cycle Assessment (LCA) integrates synthesis, usage, and disposal data to model ecological footprints.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.